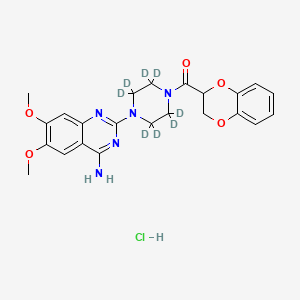

![molecular formula C20H20N2O9 B562710 2-乙基 7,9-二甲基 5,5-二甲氧基-4-氧代-4,5-二氢-1H-吡咯并[2,3-f]喹啉-2,7,9-三羧酸酯 CAS No. 1076200-02-6](/img/structure/B562710.png)

2-乙基 7,9-二甲基 5,5-二甲氧基-4-氧代-4,5-二氢-1H-吡咯并[2,3-f]喹啉-2,7,9-三羧酸酯

描述

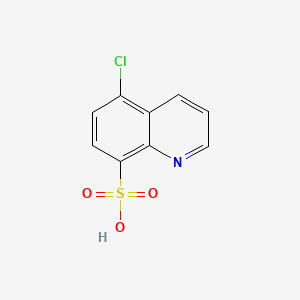

2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate, also known as 2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate, is a useful research compound. Its molecular formula is C20H20N2O9 and its molecular weight is 432.385. The purity is usually 95%.

BenchChem offers high-quality 2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和结构分析

一项研究讨论了相关化合物的合成和利尿活性,表明了一种与非溴代类似物相比,利尿活性增强的 9-溴取代产物的生产方法 (Ukrainets, Golik, & Chernenok, 2013)。这反映了类似化合物的化学多样性和潜在的药用应用。

分子重排和合成

另一项研究重点关注 4-烷基/芳基-5,6-二氢-2H-吡喃并[3,2-c]喹啉-2,5-二酮的分子重排和新的合成途径,这一过程可能与合成指定化合物的变体有关。这项研究强调了该化合物探索新的合成途径和化学行为中的作用 (Klásek, Kořistek, Sedmera, & Halada, 2003).

抗结核活性

对 1-羟基-3-氧代-6,7-二氢-3H,5H-吡啶并[3,2,1-ij]喹啉-2-羧酸 N-R-酰胺的研究提出了一种改进的制备方法,并评估了合成化合物的抗结核活性。这证明了相关化合物治疗结核病的治疗潜力 (Ukrainets, Tkach, & Grinevich, 2008)。

催化和生物活性

此外,已经开发了氧化还原辅因子吡咯并喹啉醌 (PQQ) 的咪唑并类似物的合成,阐明了这些化合物的催化和生物活性。此类研究指出了该化合物与理解生化过程和探索其作为维生素潜力的相关性 (Fouchard, Tillekeratne, & Hudson, 2004)。

作用机制

Target of Action

The primary target of 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal, also known as Pyrroloquinoline quinone (PQQ), is various bacterial dehydrogenases . These enzymes play a crucial role in the oxidation-reduction process, which is fundamental to energy production in cells.

Mode of Action

PQQ serves as a redox cofactor for these dehydrogenases, providing unique redox-features . It participates in the electron transfer process, facilitating the conversion of substrates to products in enzymatic reactions .

Biochemical Pathways

PQQ is involved in the biosynthesis pathway of numerous alcohol and aldose dehydrogenases . It is derived from the two amino acids glutamate and tyrosine encoded in the precursor peptide PqqA . Five reactions are necessary to form this quinone cofactor .

Pharmacokinetics

As a water-soluble and heat-stable compound , it is likely to have good bioavailability and stability in the body.

Result of Action

The action of PQQ results in the facilitation of various biological reactions that range from oxidative deaminations to free-radical redox reactions . This can lead to the production of energy in cells and the breakdown of certain substances.

Action Environment

The action, efficacy, and stability of PQQ can be influenced by various environmental factors. For instance, its redox activity can be affected by the presence of oxygen and other redox-active substances

生化分析

Biochemical Properties

4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal plays a crucial role in biochemical reactions as a redox cofactor. It interacts with enzymes such as methanol dehydrogenase and glucose dehydrogenase, facilitating electron transfer during oxidation-reduction reactions . These interactions are non-covalent, allowing the compound to participate in multiple catalytic cycles without being consumed .

Cellular Effects

The compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal has been shown to stimulate mitochondrial biogenesis and enhance the expression of genes involved in energy metabolism . It also promotes the regeneration of peripheral and central nerves by enhancing the activity of nerve growth factors .

Molecular Mechanism

At the molecular level, 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal exerts its effects through redox catalysis. It binds to the active sites of dehydrogenases, facilitating the transfer of electrons and stabilizing reaction intermediates . This compound also inhibits protein tyrosine phosphatases by oxidizing catalytic cysteinyl thiols, thereby modulating signal transduction pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal change over time. The compound is stable under normal environmental conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it maintains its redox activity and continues to influence cellular functions such as mitochondrial biogenesis and nerve regeneration .

Dosage Effects in Animal Models

In animal models, the effects of 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal vary with dosage. Low doses promote growth and enhance immune function, while high doses can lead to toxicity and adverse effects such as oxidative stress and cellular damage . The compound exhibits a threshold effect, with beneficial outcomes observed at moderate doses .

Metabolic Pathways

4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal is involved in metabolic pathways related to redox reactions. It interacts with enzymes such as alcohol and glucose dehydrogenases, influencing metabolic flux and altering metabolite levels . The compound also affects the degradation of dietary lysine by acting as a cofactor for specific dehydrogenases .

Transport and Distribution

Within cells and tissues, 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal is transported and distributed by binding to specific transporters and proteins . It accumulates in mitochondria, where it exerts its effects on energy metabolism and mitochondrial biogenesis . The compound’s localization is influenced by its interactions with cellular transport mechanisms .

Subcellular Localization

4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal is primarily localized in the mitochondria, where it plays a role in energy production and redox balance . It is directed to specific subcellular compartments through targeting signals and post-translational modifications . The compound’s activity is modulated by its localization, enhancing its effects on mitochondrial function and cellular metabolism .

属性

IUPAC Name |

2-O-ethyl 7-O,9-O-dimethyl 5,5-dimethoxy-4-oxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O9/c1-6-31-19(26)12-8-10-14(21-12)13-9(17(24)27-2)7-11(18(25)28-3)22-15(13)20(29-4,30-5)16(10)23/h7-8,21H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQFOHFRVZRQRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C3=C(C(C2=O)(OC)OC)N=C(C=C3C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652554 | |

| Record name | 2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076200-02-6 | |

| Record name | 2-Ethyl 7,9-dimethyl 4,5-dihydro-5,5-dimethoxy-4-oxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076200-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

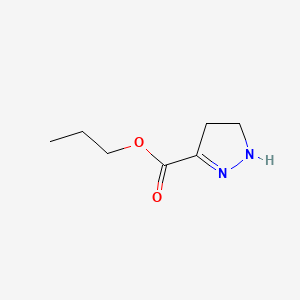

pyrimidin-2-one;hydrochloride](/img/structure/B562641.png)

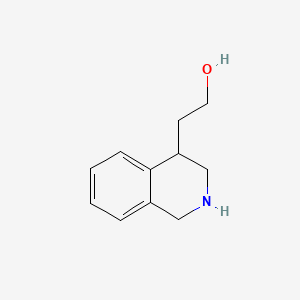

![1-[4-(Propylsulfonyl)phenyl]ethanone](/img/structure/B562649.png)